4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione
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Overview
Description
4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is a complex heterocyclic compound. It features a unique structure that combines imidazole and quinazoline moieties, making it an interesting subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione typically involves multi-step reactions starting from readily available precursors. One common route involves the annulation of pentane-2,4-dione with 2-(2-bromophenyl)quinazolin-4(3H)-one in the presence of a copper(I) iodide catalyst and cesium carbonate in dimethylformamide . This method ensures high yields and efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have significant biological activities.
Scientific Research Applications
4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Pathway Modulation: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Imidazole: Another heterocyclic compound with antimicrobial properties.
Dihydroquinazoline: A reduced form of quinazoline with distinct chemical properties.
Uniqueness
4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione is unique due to its combined imidazole and quinazoline structure, which imparts a wide range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
121732-24-9 |
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Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.279 |
IUPAC Name |
4-hydroxy-6-(methoxymethyl)-2,3-dimethyl-5,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione |
InChI |
InChI=1S/C13H14N4O4/c1-5-14-9-10(17(5)2)12(19)8-7(11(9)18)13(20)16-6(15-8)4-21-3/h7,19H,4H2,1-3H3,(H,15,16,20) |
InChI Key |
UFRCUKVIOBKTGO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C(=C3C(C2=O)C(=O)N=C(N3)COC)O |
Synonyms |
8H-Imidazo[4,5-g]quinazolin-8-one, 3,5-dihydro-4,9-dihydroxy-6-(methoxymethyl)-2,3-dimethyl- (9CI) |
Origin of Product |
United States |
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